molecular formula C9H6BrFN2O B13576596 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13576596
M. Wt: 257.06 g/mol
InChI Key: NLOBRWNOTQNYCQ-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one: is a synthetic organic compound with a complex molecular structure It belongs to the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinazolinone precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like bromine and fluorine sources are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydroquinazolin-4-one
  • 5-Fluoro-2-methyl-3,4-dihydroquinazolin-4-one
  • 7-Bromo-5-fluoro-3,4-dihydroquinazolin-4-one

Comparison: Compared to similar compounds, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of bromine, fluorine, and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

7-bromo-5-fluoro-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

NLOBRWNOTQNYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)Br)F)C(=O)N1

Origin of Product

United States

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